An In-depth Technical Guide to 1-((1R,2R)-2-methylcyclopropyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-((1R,2R)-2-methylcyclopropyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-((1R,2R)-2-methylcyclopropyl)ethanone, a chiral ketone of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its emerging role as a valuable building block in medicinal chemistry.
Chemical Identity and Physicochemical Properties
1-((1R,2R)-2-methylcyclopropyl)ethanone belongs to the family of cyclopropyl ketones. The defining features of this molecule are the strained three-membered cyclopropane ring and a methyl ketone functional group. The stereochemistry at the C1 and C2 positions of the cyclopropyl ring is crucial for its application in chiral synthesis.
1.1. CAS Number and Nomenclature
A specific CAS Registry Number for the (1R,2R) stereoisomer of 1-(2-methylcyclopropyl)ethanone is not readily found in major chemical databases. The CAS number 930-56-3 is assigned to the broader, non-stereospecific "Ethanone, 1-(2-methylcyclopropyl)-".[1][2][3][4] It is imperative for researchers to characterize the stereochemistry of their material using appropriate analytical techniques rather than relying solely on a generic CAS number.
Other synonyms for the non-stereospecific compound include:
1.2. Structural and Physicochemical Data
The properties of 1-((1R,2R)-2-methylcyclopropyl)ethanone are summarized in the table below. It is important to note that while some data is available for the non-stereospecific mixture, properties such as optical rotation are unique to the chiral molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Canonical SMILES | CC1CC1C(C)=O | [1] |
| InChIKey | CSEAGYCTZLEZON-UHFFFAOYSA-N | [1][2] |
| Appearance | Colorless to pale yellow liquid (presumed) | [5] |
| Boiling Point | Not available for the specific stereoisomer. | |
| Solubility | Moderately soluble in organic solvents, low solubility in water (presumed).[5] | |
| Ionization Energy | 9.38 eV (for the non-stereospecific mixture) | [4] |
Stereoselective Synthesis
The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry. For 1-((1R,2R)-2-methylcyclopropyl)ethanone, the key is to control the relative and absolute stereochemistry of the two stereocenters on the cyclopropane ring. Asymmetric synthesis methodologies are employed to achieve high enantiomeric excess (ee). While specific protocols for this exact molecule are not widely published, analogous syntheses for similar chiral cyclopropyl ketones provide a reliable blueprint.[6]
2.1. Chiral Sulfonium Ylide-mediated Corey-Chaykovsky Reaction
A plausible and effective method for the asymmetric synthesis of trans-cyclopropyl ketones is the Corey-Chaykovsky reaction using a chiral sulfonium ylide. This approach involves the reaction of an α,β-unsaturated ketone with a chiral sulfur ylide. The stereochemistry of the resulting cyclopropane is dictated by the chiral auxiliary on the sulfur atom.
Experimental Protocol:
Step 1: Preparation of the Chiral Sulfonium Salt A suitable chiral sulfide is reacted with an alkylating agent (e.g., methyl iodide) to form the corresponding sulfonium salt. The choice of the chiral sulfide is critical for inducing high stereoselectivity.
Step 2: Generation of the Chiral Sulfonium Ylide The chiral sulfonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperatures (-78 °C) to generate the chiral sulfonium ylide in situ.
Step 3: Asymmetric Cyclopropanation The α,β-unsaturated ketone, in this case, (E)-3-penten-2-one, is added to the solution of the chiral sulfonium ylide. The reaction is typically carried out at low temperatures to maximize stereocontrol. The ylide adds to the double bond, and subsequent intramolecular ring closure yields the desired 1-((1R,2R)-2-methylcyclopropyl)ethanone.
Step 4: Work-up and Purification The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched product.
Caption: Corey-Chaykovsky reaction workflow.
Analytical Characterization
A combination of spectroscopic and chiroptical techniques is essential to confirm the structure and stereochemical purity of 1-((1R,2R)-2-methylcyclopropyl)ethanone.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the ketone, the methyl group on the cyclopropane ring, and the protons of the cyclopropane ring. The coupling constants between the cyclopropyl protons are crucial for determining the relative stereochemistry (trans).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the cyclopropane ring, and the two methyl carbons.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically in the range of 1680-1700 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The NIST WebBook provides mass spectrum data for the non-stereospecific isomer, which can serve as a reference.[2]
3.4. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of the synthesized material. A suitable chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.
Applications in Drug Development
The cyclopropane ring is a valuable structural motif in medicinal chemistry.[7] Its unique conformational rigidity and electronic properties can impart favorable pharmacological properties to drug candidates.[7] Chiral cyclopropyl ketones, such as 1-((1R,2R)-2-methylcyclopropyl)ethanone, serve as versatile building blocks for introducing the chiral cyclopropyl moiety into more complex molecules.[8]
4.1. As a Chiral Building Block
The ketone functionality of 1-((1R,2R)-2-methylcyclopropyl)ethanone provides a handle for a variety of chemical transformations, including:[8]
-
Reduction: Stereoselective reduction of the ketone to the corresponding alcohol.
-
Oxidation (Baeyer-Villiger): Oxidation to form the corresponding acetate ester.
-
Aldol Condensation: Formation of new carbon-carbon bonds at the α-position.
-
Reductive Amination: Introduction of a nitrogen-containing functional group.
These transformations allow for the elaboration of the cyclopropyl ketone into a wide range of chiral intermediates for the synthesis of bioactive molecules. The constrained nature of the cyclopropane ring can enhance the binding affinity and selectivity of a drug candidate for its biological target.[8]
Caption: Synthetic utility workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-((1R,2R)-2-methylcyclopropyl)ethanone is not available, general precautions for handling flammable liquid ketones should be followed.[9][10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9]
-
Hazards: Assumed to be a flammable liquid and vapor.[9] May cause skin and eye irritation.[10] Inhalation of vapors may cause respiratory irritation.
Always consult the SDS for similar compounds and perform a thorough risk assessment before handling this chemical.
Conclusion
1-((1R,2R)-2-methylcyclopropyl)ethanone is a valuable chiral building block with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. While the lack of a specific CAS number for this stereoisomer highlights the importance of rigorous analytical characterization, established asymmetric synthetic routes provide access to this compound in high enantiomeric purity. Its utility as a precursor to a variety of chiral intermediates makes it a compound of considerable interest to researchers and scientists in the pharmaceutical industry.
References
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Cheméo. Chemical Properties of Ethanone, 1-(2-methylcyclopropyl)- (CAS 930-56-3). Available from: [Link]
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CAS Common Chemistry. 1-(1-Methylcyclopropyl)ethanone. Available from: [Link]
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NIST. Ethanone, 1-(2-methylcyclopropyl)-. In: NIST Chemistry WebBook. Available from: [Link]
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Chemsigma. 1-(2-Methylcyclopropyl)ethanone [930-56-3]. Available from: [Link]
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NIST. 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone. In: NIST Chemistry WebBook. Available from: [Link]
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NIST. Ethanone, 1-(2-methylcyclopropyl)-. In: NIST Chemistry WebBook. Available from: [Link]
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PubChem. Compound 527226: 1-((1S,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone. Available from: [Link]
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Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Available from: [Link]
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Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
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